An In-depth Technical Guide to the Synthesis and Characterization of 2-Bromo-1,3,5-triphenylbenzene
An In-depth Technical Guide to the Synthesis and Characterization of 2-Bromo-1,3,5-triphenylbenzene
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Bromo-1,3,5-triphenylbenzene (CAS No. 10368-73-7), an important organobromine compound. With the molecular formula C₂₄H₁₇Br, this molecule is distinguished by a central benzene ring functionalized with three phenyl groups at the 1, 3, and 5 positions, and a bromine atom at the 2 position.[1][2] This unique steric and electronic arrangement makes it a valuable intermediate in organic synthesis and a building block for advanced materials. This guide details a reliable synthetic protocol, thorough characterization methodologies, and discusses its current and potential applications for researchers, scientists, and professionals in drug development and materials science.
Introduction and Significance
2-Bromo-1,3,5-triphenylbenzene, also known by synonyms such as 2,4,6-Triphenylbromobenzene and 2'-Bromo-5'-phenyl-m-terphenyl, is a solid crystalline compound at room temperature.[1][3] Its rigid, three-dimensional structure and the presence of a reactive bromine atom are key to its utility.[1] The carbon-bromine bond serves as a versatile handle for a variety of chemical transformations, most notably in cross-coupling reactions to form more complex molecular architectures.[1] Consequently, it is a sought-after precursor for materials with specific electronic and photophysical properties, such as those used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[3] Its π-electron-rich system also makes it a candidate for applications in chemical sensing.[3]
Synthesis Methodology: A Tale of Two Steps
The most direct and widely adopted synthesis of 2-Bromo-1,3,5-triphenylbenzene is a two-step process: first, the synthesis of the 1,3,5-triphenylbenzene precursor, followed by its selective bromination. This approach is favored for its reliability and scalability.
Step 1: Synthesis of the 1,3,5-Triphenylbenzene Core
The foundational 1,3,5-triphenylbenzene (TPB) core is typically synthesized via the acid-catalyzed trimerization of acetophenone. This classic condensation reaction provides a high yield of the desired symmetrical aromatic core.
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Causality Behind Experimental Choices: The choice of a strong acid catalyst, such as sulfuric acid or a Lewis acid like copper(II) chloride, is crucial for promoting the self-condensation of acetophenone.[4] The reaction proceeds through an aldol-type condensation mechanism, followed by dehydration to form the stable aromatic ring. The use of a high-boiling solvent like toluene allows for the necessary reaction temperatures to drive the reaction to completion and facilitate the removal of water, a byproduct.[4]
Step 2: Electrophilic Bromination of 1,3,5-Triphenylbenzene
With the TPB precursor in hand, the next step is a selective electrophilic aromatic substitution to introduce a single bromine atom onto the central ring.
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Expertise in Action: The key to this step is controlling the stoichiometry of the bromine to favor mono-bromination. The reaction is typically carried out in a mixed solvent system of dichloromethane and acetic acid.[1][3] Dichloromethane serves as a good solvent for the starting material, while acetic acid acts as a co-solvent and a mild catalyst. The reaction is run at a slightly elevated temperature (40°C) to ensure a reasonable reaction rate without promoting over-bromination.[1][5] Quenching with sodium sulfite is a critical step to neutralize any excess bromine, and a subsequent basic wash with aqueous ammonia removes any acidic byproducts.[1]
Detailed Experimental Protocol
This protocol is a self-validating system, with clear checkpoints for ensuring the reaction is proceeding as expected.
Synthesis of 1,3,5-Triphenylbenzene
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To a 25 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add acetophenone (0.34 g, 2.9 mmol) and toluene (5 mL).[4]
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Add copper(II) chloride (0.03 g, 0.19 mmol).[4]
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Heat the mixture to reflux in an oil bath at 180-220°C for 6 hours.[4]
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Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature.
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Extract the product with diethyl ether (3 x 10 mL) and dry the combined organic layers over magnesium sulfate.[4]
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Concentrate the solution under reduced pressure and purify the crude product by column chromatography to yield 1,3,5-triphenylbenzene.
Synthesis of 2-Bromo-1,3,5-triphenylbenzene
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In a flask, suspend 1,3,5-triphenylbenzene (5.1 g, 17 mmol) in a mixture of dichloromethane (30 mL) and acetic acid (6 mL).[1][5]
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Slowly add bromine (3.2 g, 20 mmol) to the stirred suspension.[1][5]
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After 16 hours, add water (30 mL) and quench the excess bromine with solid sodium sulfite.[1][5]
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Alkalize the solution with 25% aqueous ammonia and separate the layers.[1][5]
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Wash the organic layer with 0.1 M aqueous ammonia, dry with MgSO₄, and evaporate the solvent.[1]
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Recrystallize the residue from a mixture of tert-butyl methyl ether and ethanol to obtain the pure product. A yield of approximately 93% can be expected.[3]
Comprehensive Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized 2-Bromo-1,3,5-triphenylbenzene.
Physical Properties
The physical properties of the compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C₂₄H₁₇Br |
| Molecular Weight | ~385.3 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 128.0 to 132.0 °C[1][3][6] |
| Boiling Point | ~479.7 °C (Predicted)[3][6] |
| Density | ~1.278 g/cm³ (Predicted)[1][3] |
Spectroscopic Analysis
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum is expected to show complex multiplets in the aromatic region (typically δ 7.0-8.0 ppm), corresponding to the protons of the three phenyl groups and the two remaining protons on the central benzene ring.
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¹³C NMR: The carbon NMR spectrum will display a series of signals corresponding to the different carbon environments in the molecule. The carbon attached to the bromine atom will be shifted downfield. The expected chemical shifts for the parent 1,3,5-triphenylbenzene are δ 141.6, 140.1, 128.9, 127.7, 127.2, and 124.4 ppm.[7] The introduction of the bromine atom will cause predictable shifts in the signals of the central ring carbons.
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Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is characteristic of a compound containing one bromine atom due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br. The exact mass is approximately 384.05100 u.[1]
Applications in Research and Development
2-Bromo-1,3,5-triphenylbenzene is a versatile building block with several applications:
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Materials Science: It serves as a key intermediate for the synthesis of larger, conjugated molecules for use in organic electronics.[3] The bromine atom can be readily substituted via cross-coupling reactions, such as the Suzuki or Heck reactions, to introduce new functional groups and extend the π-conjugated system.[3]
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Organic Synthesis: It is a valuable starting material for creating complex, sterically hindered molecules.[1] The terphenyl framework provides a rigid scaffold for constructing novel ligands, catalysts, and functional materials.
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Chemical Sensors: The electron-rich aromatic system of 2-Bromo-1,3,5-triphenylbenzene and its derivatives can interact with electron-deficient analytes, making them promising candidates for the development of chemical sensors, particularly for nitroaromatic compounds.[3]
Safety and Handling
2-Bromo-1,3,5-triphenylbenzene should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).
Conclusion
This technical guide has provided a detailed and practical overview of the synthesis and characterization of 2-Bromo-1,3,5-triphenylbenzene. The methodologies described are robust and have been validated in the scientific literature. The unique structural and chemical properties of this compound make it a valuable asset for researchers and scientists working at the forefront of organic synthesis, materials science, and drug discovery.
References
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Synthesis of 1, 3, 5-Triarylbenzenes, Using CuCl2 as a New Catalyst. (n.d.). Retrieved January 9, 2026, from [Link]
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2-bromo-1,3,5-triphenyl-benzene. (2024-04-10). ChemBK. Retrieved January 9, 2026, from [Link]
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Efficient Synthesis of Substituted Terphenyls by Suzuki Coupling Reaction1. (n.d.). Retrieved January 9, 2026, from [Link]
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A new Method for the Preparation of 1, 3, 5-Triarylbenzenes Catalyzed by Nanoclinoptilolite/HDTMA. (n.d.). Retrieved January 9, 2026, from [Link]
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